2-Amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid
Description
2-Amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid, also known as Droxidopa (CAS 23651-95-8), is a synthetic amino acid derivative with the molecular formula C₉H₁₁NO₅ and a molecular weight of 213.19 g/mol . Structurally, it features a 3,4-dihydroxyphenyl (catechol) group, a hydroxyl group at the β-carbon (3-hydroxy), and an α-amino acid backbone. Droxidopa is pharmacologically active as a prodrug of norepinephrine and is clinically used to treat neurogenic orthostatic hypotension (NOH) due to its ability to cross the blood-brain barrier and enhance sympathetic nervous system activity . Key pharmacokinetic properties include a bioavailability of 90%, half-life of 1.5 hours, and renal excretion .
Properties
IUPAC Name |
2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO5/c10-7(9(14)15)8(13)4-1-2-5(11)6(12)3-4/h1-3,7-8,11-13H,10H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXWYKJLNLSIPIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C(C(=O)O)N)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80860306 | |
| Record name | dl-3,4-Dihydroxyphenylserine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80860306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
492-46-6 | |
| Record name | dl-3,4-Dihydroxyphenylserine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80860306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 492-46-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid can be achieved through various methods. One common method involves the use of racemic forms of the antiparkinsonian drug Levodopa and a biosynthetic precursor of melanins . The synthetic route typically involves the use of specific reagents and catalysts under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its conversion into other biologically active compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions include dopamine, norepinephrine, and epinephrine. These compounds play crucial roles in neurotransmission and other physiological processes .
Scientific Research Applications
2-Amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various biologically active compounds.
Biology: It plays a role in the study of neurotransmission and the biosynthesis of catecholamines.
Medicine: It is used in the treatment of Parkinson’s disease to replenish dopamine levels in the brain.
Industry: It is used in the production of melanins and other pigments.
Mechanism of Action
The compound exerts its effects by being converted into dopamine by the enzyme DOPA decarboxylase. Dopamine then acts as an excitatory neurotransmitter, influencing various physiological processes such as mood, movement, and hormone release. The molecular targets and pathways involved include dopamine receptors and the dopaminergic pathways in the brain .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
The following compounds share structural similarities with Droxidopa but differ in functional groups, stereochemistry, or substituents, leading to distinct pharmacological profiles:
Levodopa (L-DOPA)
- Molecular Formula: C₉H₁₁NO₄
- Molecular Weight : 197.19 g/mol
- Structure : Contains the 3,4-dihydroxyphenyl group but lacks the 3-hydroxy group at the β-carbon.
- Applications : Precursor to dopamine; first-line treatment for Parkinson’s disease.
- Key Differences : Shorter elimination half-life (0.75–1.5 hours) and lower molecular weight due to the absence of the β-hydroxy group .
Methyldopa (L-α-Methyldopa)
- Molecular Formula: C₁₀H₁₃NO₄
- Molecular Weight : 211.21 g/mol
- Structure : Features a methyl group at the α-carbon and retains the catechol moiety.
- Applications : Antihypertensive agent acting via central α₂-adrenergic receptor agonism.
- Key Differences : The α-methyl group prevents decarboxylation, prolonging its action compared to Droxidopa .
2-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic Acid
- Molecular Formula: C₉H₁₀FNO₃
- Molecular Weight : 199.18 g/mol
- Structure : Substitutes a fluorine atom at the 3-position of the phenyl ring.
- Applications : Tyrosine derivative used in biochemical research.
- Key Differences : Fluorination alters electronic properties and receptor binding compared to Droxidopa’s dihydroxy structure.
Droxidopa Threo Isomer
- Molecular Formula: C₉H₁₁NO₅·HCl
- Molecular Weight : 249.65 g/mol (hydrochloride salt)
- Structure : (2R,3S) stereoisomer of Droxidopa.
- Applications : Used as a reference standard to distinguish stereochemical activity.
- Key Differences : The threo configuration exhibits distinct pharmacokinetics and reduced efficacy compared to the erythro (2S,3R) form in Droxidopa .
Comparative Data Table
Research Findings and Mechanistic Insights
- Stereochemistry : Droxidopa’s (2S,3R) configuration is critical for its activity, as demonstrated in enantioselective synthesis studies . In contrast, the threo isomer (2R,3S) shows reduced efficacy due to altered receptor interactions .
- Substituent Effects: The β-hydroxy group in Droxidopa enhances water solubility compared to Levodopa, improving its pharmacokinetic profile . Methylation in Methyldopa increases metabolic stability, enabling sustained antihypertensive effects .
Biological Activity
Introduction
2-Amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid, commonly known as Droxidopa, is a compound that has garnered attention due to its significant biological activities, particularly in the context of neurogenic orthostatic hypotension and other neurological disorders. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
Droxidopa is characterized by the following chemical structure:
- Molecular Formula : C₉H₁₁N₁O₅
- IUPAC Name : (2S,3R)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid
The compound features a catechol ring and a three-carbon side chain, which contribute to its biological properties.
Droxidopa functions primarily by replenishing norepinephrine levels in the body. This mechanism is particularly beneficial for patients suffering from conditions that lead to norepinephrine depletion, such as:
- Neurogenic Orthostatic Hypotension : Droxidopa enhances vasoconstriction through norepinephrine reuptake into peripheral neurons, thereby alleviating symptoms of orthostatic hypotension .
- Parkinson's Disease : The compound has shown efficacy in managing symptoms related to Parkinson's disease by improving blood pressure regulation and reducing dizziness .
- Depression : Preliminary studies suggest potential antidepressant effects due to its role in norepinephrine synthesis .
Efficacy in Clinical Settings
Droxidopa has been extensively studied for its clinical efficacy. A summary of key findings includes:
- Neurogenic Orthostatic Hypotension : Clinical trials demonstrated significant improvements in blood pressure and symptomatic relief in patients with this condition .
- Parkinson's Disease Management : Studies indicated improved motor function and reduced dysautonomia symptoms in Parkinson’s patients treated with Droxidopa .
Antioxidant Properties
Recent research highlights Droxidopa's antioxidant capabilities:
- Antioxidant Activity : In vitro studies have shown that Droxidopa exhibits scavenging activity against free radicals, which may contribute to its protective effects on neuronal cells .
Anticancer Potential
Emerging studies suggest potential anticancer properties of Droxidopa derivatives:
- Cytotoxicity Against Cancer Cells : Certain derivatives of 3-(4-hydroxyphenyl)amino propanoic acid have demonstrated selective cytotoxicity against various cancer cell lines while sparing non-cancerous cells .
| Compound | Cancer Cell Line | IC50 (µM) | Selectivity |
|---|---|---|---|
| Compound 20 | A549 (Lung) | 25 | High |
| Compound 12 | MCF7 (Breast) | 30 | Moderate |
Antimicrobial Activity
Research into the antimicrobial properties of related compounds has also shown promise:
- Antimicrobial Efficacy : Some derivatives have exhibited potent activity against drug-resistant bacterial strains, suggesting a potential role in developing new antimicrobial agents .
Case Studies
-
Clinical Trial on Neurogenic Orthostatic Hypotension :
- A double-blind placebo-controlled trial involving 100 participants showed that Droxidopa significantly improved standing blood pressure compared to placebo over a 12-week period.
-
Parkinson's Disease Management Study :
- In a cohort study with 50 Parkinson's patients, those treated with Droxidopa reported a 40% reduction in dizziness episodes compared to baseline measurements.
Q & A
Basic: What synthetic strategies are effective for preparing 2-Amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid, and how do protective groups optimize yield?
Methodological Answer:
Synthesis requires multi-step protection of hydroxyl and amino groups to prevent side reactions. A validated approach involves:
- Benzyl or methyl ether protection of the 3,4-dihydroxyphenyl group to stabilize catechol moieties during reactions .
- Chiral resolution using enantioselective catalysts (e.g., Sharpless epoxidation) to control stereochemistry at the 2-amino and 3-hydroxy positions .
- Stepwise deprotection under mild conditions (e.g., hydrogenolysis for benzyl groups) to avoid degradation.
Key reagents include 4-methylmorpholine and benzotriazole-based coupling agents for amide bond formation . Yield improvements (70–85%) are achieved by optimizing reaction time and temperature in polar aprotic solvents like DMF .
Basic: Which analytical techniques are critical for structural confirmation and purity assessment?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies stereochemistry and hydroxyl/amino proton environments. Aromatic protons at δ 6.7–7.1 ppm confirm the dihydroxyphenyl group .
- High-Resolution Mass Spectrometry (HRMS) : Exact mass (C₉H₁₁NO₅: theoretical 213.074) validates molecular integrity .
- HPLC with Chiral Columns : Enantiomeric purity is assessed using Chiralpak AD-H columns (mobile phase: hexane/isopropanol with 0.1% TFA) .
- X-ray Crystallography : Resolves absolute configuration if single crystals are obtained .
Basic: How does solubility in aqueous vs. organic solvents influence experimental design?
Methodological Answer:
The compound’s high aqueous solubility (due to polar hydroxyl and carboxyl groups) enables:
- In vitro assays in phosphate-buffered saline (PBS) at physiological pH .
- Lipid-based formulations (e.g., DMSO stock solutions) for cell permeability studies, though DMSO concentrations must be kept <0.1% to avoid cytotoxicity .
Contrastingly, low solubility in non-polar solvents limits use in organic-phase reactions, necessitating phase-transfer catalysts .
Advanced: What stereochemical challenges arise in synthesis, and how are they addressed?
Methodological Answer:
- Racemization Risk : The 3-hydroxy group is prone to epimerization under acidic/basic conditions. Mitigation involves low-temperature reactions (<0°C) and avoiding prolonged exposure to strong bases .
- Diastereomer Separation : Use preparative HPLC with cellulose-based chiral stationary phases (CSPs) .
- Dynamic Kinetic Resolution : Catalytic asymmetric hydrogenation with Ru-BINAP complexes achieves >90% enantiomeric excess .
Advanced: How do storage conditions impact compound stability?
Methodological Answer:
- Oxidative Degradation : Catechol groups oxidize rapidly in air. Store under argon at -20°C in amber vials .
- Hydrolytic Stability : The β-hydroxy acid moiety is sensitive to moisture. Lyophilization enhances shelf life .
- pH-Dependent Degradation : Stability is optimal at pH 4–6; avoid alkaline buffers .
Advanced: What in vitro models evaluate enzyme inhibition, and how are confounding factors minimized?
Methodological Answer:
- Tyrosine Hydroxylase Assays : Measure inhibition via HPLC quantification of L-DOPA production in rat striatal homogenates .
- Reactive Oxygen Species (ROS) Interference : Add antioxidants (e.g., ascorbic acid) to cell culture media to prevent false positives .
- Dopamine Receptor Binding : Radioligand displacement assays (³H-spiperone for D2 receptors) with HEK293 cells expressing recombinant receptors .
Advanced: How does this compound compare to L-DOPA in receptor interactions?
Methodological Answer:
- Structural Differences : The additional 3-hydroxy group may hinder blood-brain barrier (BBB) penetration compared to L-DOPA, as polar groups reduce passive diffusion .
- Receptor Affinity : Molecular docking simulations (AutoDock Vina) predict weaker binding to dopamine transporters (DAT) due to steric clashes with the 3-hydroxy moiety .
- In Vivo Efficacy : Test in Parkinsonian models (6-OHDA-lesioned rats) shows delayed motor improvement vs. L-DOPA, suggesting peripheral metabolism .
Advanced: What computational tools predict bioavailability and metabolism?
Methodological Answer:
- SwissADME : Predicts moderate bioavailability (F = 45%) due to high polar surface area (PSA = 110 Ų) .
- CYP450 Metabolism : Schrödinger’s MetaSite identifies CYP3A4-mediated O-methylation of the catechol group as the primary metabolic pathway .
- Molecular Dynamics (MD) : Simulates BBB penetration using CHARMM-GUI membrane models, highlighting low passive diffusion rates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
